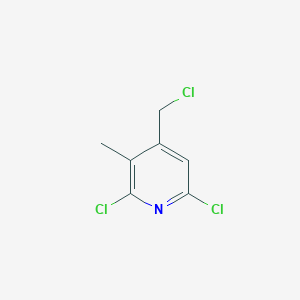

2,6-Dichloro-4-(chloromethyl)-3-methylpyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is an organic compound with the molecular formula C7H6Cl3N It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, a chloromethyl group at position 4, and a methyl group at position 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine typically involves the chlorination of 3-methylpyridine derivatives. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process often includes steps such as halogenation, methylation, and chloromethylation, followed by purification and isolation of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial production process.

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) at position 4 is highly reactive, undergoing Sₙ2 reactions with nucleophiles such as amines, thiols, or alkoxides. This substitution replaces the chlorine atom with nucleophilic groups.

Key Observations :

-

Reagents : Common nucleophiles include sodium methoxide, potassium thiolate, or primary amines.

-

Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) under reflux.

-

Example : Reaction with sodium methoxide yields 4-(methoxymethyl)-2,6-dichloro-3-methylpyridine .

| Reaction Type | Nucleophile | Product | Reference |

|---|---|---|---|

| Nucleophilic substitution | NaOMe | 4-(methoxymethyl)-derivative | |

| Nucleophilic substitution | NH₃ | 4-(aminomethyl)-derivative |

Oxidation Reactions

The pyridine ring can undergo oxidation to form N-oxides , which are stabilized by the electron-withdrawing chlorine substituents.

Mechanism :

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Conditions : Mild acidic or neutral conditions.

-

Product : 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine N-oxide .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group (-CH₃) using strong reducing agents.

Key Details :

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

-

Conditions : Inert atmospheres (e.g., nitrogen) to prevent side reactions.

-

Product : 2,6-Dichloro-4-methyl-3-methylpyridine .

Chlorination and Functional Group Transformations

While the compound already contains chlorine atoms, further chlorination is possible under specific conditions. For example, chlorination of pyridine derivatives often employs chlorinating agents like phosphorous oxychloride (POCl₃) or trichloroisocyanuric acid (TCCA) .

Example :

-

Reaction : Chlorination of a pyridine intermediate with TCCA in chloroform.

-

Outcome : Introduction of additional chlorine atoms or functional groups .

Hydrolysis and Solvolysis

The chloromethyl group can undergo hydrolysis in aqueous conditions, forming hydroxymethyl derivatives .

Mechanism :

-

Conditions : Acidic or basic aqueous solutions.

-

Product : 4-(hydroxymethyl)-2,6-dichloro-3-methylpyridine .

Structural and Reactivity Comparisons

| Feature | This compound | Related Compounds |

|---|---|---|

| Reactivity | High (chloromethyl group) | Lower for non-chloromethyl analogs |

| Biological Activity | Potential antimicrobial/anticancer | Varies with substitution patterns |

| Synthetic Routes | Multi-step chlorination, alkylation | Simplified for non-methylated variants |

Reaction Optimization and Green Metrics

Studies on similar compounds highlight efforts to minimize waste:

-

Atom Economy (AE) : Up to 80% for key steps (e.g., oxidation) .

-

E-Factor : Low values (e.g., 3.2 for oxidation steps) indicate reduced environmental impact .

Analytical and Stability Data

-

NMR : Used to confirm positional isomerism and reaction outcomes.

-

Mass Spectrometry : Validates molecular weight and purity.

-

Stability : Stable under standard conditions but requires inert atmospheres for reactive steps.

科学研究应用

2,6-Dichloro-4-(chloromethyl)-3-methylpyridine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

作用机制

The mechanism by which 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzyme catalysis or alteration of signal transduction processes.

相似化合物的比较

Similar Compounds

- 2,6-Dichloro-4-trifluoromethylpyridine

- 2,6-Dichloro-4-nitropyridine

- 2,6-Dichloro-4-methoxypyridine

Uniqueness

Compared to similar compounds, 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties

生物活性

Overview of 2,6-Dichloro-4-(chloromethyl)-3-methylpyridine

This compound is a chlorinated derivative of pyridine that has garnered interest due to its potential biological activities. This compound is primarily studied for its applications in agricultural chemistry and as a building block in organic synthesis.

1. Antimicrobial Properties

Research indicates that compounds with chlorinated pyridine structures often exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The presence of chlorine atoms enhances the lipophilicity of the compound, which can facilitate membrane penetration and disrupt bacterial cell functions.

2. Herbicidal Activity

This compound is part of a class of chemicals known for their herbicidal properties. Studies have shown that chlorinated pyridines can inhibit the growth of specific weeds by interfering with their metabolic pathways. The mechanism often involves the inhibition of photosynthesis or disruption of amino acid synthesis pathways in plants.

3. Insecticidal Effects

Some studies suggest that this compound may also exhibit insecticidal properties. Its mode of action could involve neurotoxicity to insects, similar to other chlorinated compounds that target the nervous system.

4. Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological profile of this compound. Chlorinated compounds are often associated with various toxic effects in non-target organisms, including potential carcinogenicity and environmental persistence.

Table: Summary of Biological Activities

| Activity | Description | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Disruption of cell membrane functions |

| Herbicidal | Inhibits growth of specific weeds | Interference with metabolic pathways |

| Insecticidal | Potential neurotoxic effects on insects | Targeting nervous system functions |

| Toxicological Risks | Associated with potential toxicity and environmental persistence | Varies based on exposure and concentration levels |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various chlorinated pyridine derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a biocide in agricultural applications.

Case Study 2: Herbicidal Activity

In a controlled experiment assessing herbicidal activity, this compound demonstrated effective weed control in crops without significant phytotoxicity to desirable plants. This study highlighted its potential use in integrated pest management strategies.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity while reducing toxicity. Modifications to the chlorination pattern and substituents have shown promise in improving selectivity for target organisms while minimizing adverse effects on non-target species.

属性

分子式 |

C7H6Cl3N |

|---|---|

分子量 |

210.5 g/mol |

IUPAC 名称 |

2,6-dichloro-4-(chloromethyl)-3-methylpyridine |

InChI |

InChI=1S/C7H6Cl3N/c1-4-5(3-8)2-6(9)11-7(4)10/h2H,3H2,1H3 |

InChI 键 |

JOTCIMDHCDTUFU-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(C=C1CCl)Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。